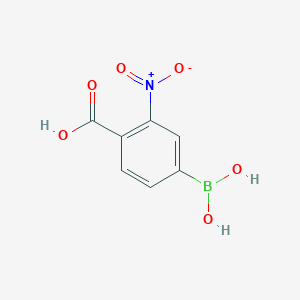4-Borono-2-nitrobenzoic acid
CAS No.: 80500-28-3
Cat. No.: VC2410602
Molecular Formula: C7H6BNO6
Molecular Weight: 210.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 80500-28-3 |
|---|---|
| Molecular Formula | C7H6BNO6 |
| Molecular Weight | 210.94 g/mol |
| IUPAC Name | 4-borono-2-nitrobenzoic acid |
| Standard InChI | InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11) |
| Standard InChI Key | APQGIZKNZHGXTG-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O |
Introduction
Chemical Identity and Structure
4-Borono-2-nitrobenzoic acid (C₇H₆BNO₆) is a benzoic acid derivative featuring a boronic acid group at the 4-position and a nitro group at the 2-position of the benzene ring. The compound represents an important class of organoboron compounds with versatile chemical reactivity profiles .
Basic Identification Data
The compound's fundamental identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 80500-28-3 |
| Molecular Formula | C₇H₆BNO₆ |
| Molecular Weight | 210.94 g/mol |
| InChI | InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11) |
| InChIKey | APQGIZKNZHGXTG-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)C(=O)O)N+[O-])(O)O |
Table 1: Chemical identifiers for 4-Borono-2-nitrobenzoic acid
Nomenclature and Synonyms
The compound is known by several names in scientific literature:
-
4-borono-2-nitrobenzoic acid (IUPAC name)
-
3-nitro-4-carboxyphenylboronic acid
-
4-(dihydroxyboryl)-2-nitrobenzoic acid
-
4-carboxy-3-nitrophenylboronic acid
-
4-(dihydroxyboranyl)-2-nitrobenzoic acid
Physical and Chemical Properties
4-Borono-2-nitrobenzoic acid possesses distinct physicochemical characteristics that influence its behavior in chemical reactions and its applications in research settings.
Spectroscopic Properties
Mass spectrometry analysis of 4-borono-2-nitrobenzoic acid reveals characteristic fragmentation patterns. The predicted collision cross-section data for various mass spectrometry adducts are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.03610 | 138.5 |
| [M+Na]⁺ | 234.01804 | 148.7 |
| [M+NH₄]⁺ | 229.06264 | 143.7 |
| [M+K]⁺ | 249.99198 | 149.6 |
| [M-H]⁻ | 210.02154 | 138.1 |
| [M+Na-2H]⁻ | 232.00349 | 141.4 |
| [M]⁺ | 211.02827 | 139.2 |
| [M]⁻ | 211.02937 | 139.2 |
Table 2: Predicted collision cross-section data for 4-borono-2-nitrobenzoic acid in mass spectrometry
Chemical Reactivity
The presence of multiple functional groups in 4-borono-2-nitrobenzoic acid creates a rich reactivity profile, making it valuable in organic synthesis.
Boronic Acid Functionality
The boronic acid group (B(OH)₂) at the 4-position is particularly important for several reasons:
-
It can participate in various coupling reactions, especially palladium-catalyzed cross-coupling reactions like Suzuki coupling
-
It serves as a versatile handle for further functionalization
-
It can act as a Lewis acid in various transformations
-
The B-C bond can be transformed into various other functional groups
Nitro Group Reactivity
The nitro group at the 2-position influences the electron distribution in the molecule, affecting its reactivity:
-
It acts as a strong electron-withdrawing group, activating the ring toward nucleophilic substitution
-
It can be reduced to form an amino group, opening pathways to further derivatization
-
It creates an ortho-directing effect for certain reactions due to its position relative to the carboxylic acid group
Applications in Research and Industry
Pharmaceutical Research
4-Borono-2-nitrobenzoic acid serves as an important building block in medicinal chemistry due to its functional group arrangement:
-
As a precursor in the synthesis of potential drug candidates
-
In the development of biologically active compounds with the boronic acid moiety acting as a bioisostere for carboxylic acids
-
As a component in drug discovery libraries for high-throughput screening
Cross-Coupling Chemistry
The compound is particularly valuable in palladium-catalyzed cross-coupling reactions, as demonstrated in the experimental procedure mentioned earlier. These reactions are significant for:
-
Formation of carbon-carbon bonds
-
Synthesis of complex molecules from simpler building blocks
Comparative Analysis with Related Compounds
Comparison with Bromo Analogs
Although structurally different, a comparison with 4-bromo-2-nitrobenzoic acid and 2-bromo-4-nitrobenzoic acid provides insight into how substitution patterns affect physicochemical properties:
| Property | 4-Borono-2-nitrobenzoic acid | 4-Bromo-2-nitrobenzoic acid | 2-Bromo-4-nitrobenzoic acid |
|---|---|---|---|
| Molecular Formula | C₇H₆BNO₆ | C₇H₄BrNO₄ | C₇H₄BrNO₄ |
| Molecular Weight | 210.94 g/mol | 246.01 g/mol | 246.01 g/mol |
| Key Functional Group | Boronic acid at position 4 | Bromine at position 4 | Bromine at position 2 |
| Reactivity | Can participate in coupling reactions via boronic acid | Participates in coupling via halogen exchange | Participates in coupling via halogen exchange |
Table 3: Comparison of 4-borono-2-nitrobenzoic acid with bromo analogs
While the bromo analogs can participate in coupling reactions through halogen exchange, 4-borono-2-nitrobenzoic acid engages in reactions through its boronic acid functionality, offering different reactivity patterns and synthetic opportunities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume